molecular formula C13H20NO4- B2639984 cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1445951-33-6

cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B2639984
CAS No.: 1445951-33-6
M. Wt: 254.30 g/mol
InChI Key: MNUNPDQAOUQRMY-ZANVPECISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is known for its unique structure, which includes a cyclopenta[c]pyrrole ring system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions. It is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid: Another isomer with slight structural differences.

Uniqueness

This compound is unique due to its specific ring structure and the presence of the Boc protecting group. These features make it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

1445951-33-6

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1/t9-,13-/m0/s1

InChI Key

MNUNPDQAOUQRMY-ZANVPECISA-M

SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.